(S)-5-Methylpyrrolidin-3-one hydrochloride
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Overview
Description
(S)-2-Methylpyrrolidin-4-one hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and its ability to participate in a variety of chemical reactions, making it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylpyrrolidin-4-one hydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 2-methylpyrrolidin-4-one using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of (S)-2-Methylpyrrolidin-4-one hydrochloride may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylpyrrolidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-2-Methylpyrrolidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Methylpyrrolidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Methylpyrrolidin-4-one hydrochloride: The enantiomer of (S)-2-Methylpyrrolidin-4-one hydrochloride, with similar chemical properties but different biological activities.
2-Pyrrolidinone: A structurally similar compound with different reactivity and applications.
N-Methylpyrrolidone (NMP): Another related compound used as a solvent in various industrial processes.
Uniqueness
(S)-2-Methylpyrrolidin-4-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(5S)-5-methylpyrrolidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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